2-Hydroxy-4-methoxy-5-methylbenzaldehyde

Übersicht

Beschreibung

2-Hydroxy-4-methoxybenzaldehyde, also known as 4-Methoxysalicylaldehyde, is an organic compound . It is the main component of root bark essential oil of Periploca sepium Bunge and is a potential tyrosinase inhibitor present in African medicinal plants . Its molecular weight is 152.15 .

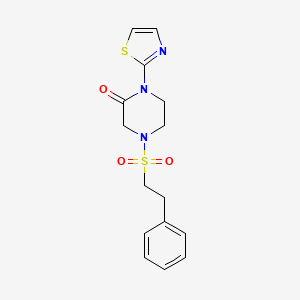

Molecular Structure Analysis

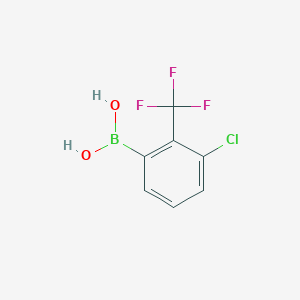

The molecular structure of 2-Hydroxy-4-methoxybenzaldehyde is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C8H8O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-4-methoxybenzaldehyde include a melting point of 71-75°C . The molecular weight is 166.18 .Wissenschaftliche Forschungsanwendungen

Synthesis of Coumarin Derivatives

Due to its unique structure, 2-Hydroxy-4-methoxy-5-methylbenzaldehyde can undergo the Perkin reaction to directly obtain the corresponding coumarin . Therefore, it serves as an important raw material for coumarin compounds, which have significant commercial value .

Synthesis of Schiff Base Ligands

2-Hydroxy-4-methoxy-5-methylbenzaldehyde has been used in the synthesis of Schiff base ligands . Schiff base ligands are often used in coordination chemistry and catalysis.

Inhibition of LPA-Induced Proliferation

This compound has been applied as a reactant in the synthesis of LPA1R antagonists used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts .

Synthesis of Tyrosine Kinase 6 Proteinase Inhibitors

2-Hydroxy-4-methoxy-5-methylbenzaldehyde is also used in the synthesis of tyrosine kinase 6 proteinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer.

Tyrosinase Inhibition

2-Hydroxy-4-methoxy-5-methylbenzaldehyde is a potential tyrosinase inhibitor present in African medicinal plants . Tyrosinase is an enzyme that is involved in the production of melanin, and its inhibitors are often used in skin-lightening products.

Synthesis of Radiolabeling Precursor Desmethyl-PBR06

2-Hydroxy-4-methoxy-5-methylbenzaldehyde has been used to synthesize the radiolabeling precursor desmethyl-PBR06 . This precursor is used in the field of nuclear medicine for imaging and therapy.

Study of Electroantennogram Response

This compound has been used to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F.) to a broad range of volatile plant compounds . This research can help in understanding insect-plant interactions and developing pest control strategies.

Synthesis of Tetradentate Schiff Base Compounds

2-Hydroxy-4-methoxy-5-methylbenzaldehyde has been used in the synthesis of tetradentate Schiff base compounds . These compounds have applications in various fields, including catalysis and materials science.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be a potential tyrosinase inhibitor . Tyrosinase is a key enzyme in melanin biosynthesis, involved in determining the color of eyes, skin, and hair.

Mode of Action

As a potential tyrosinase inhibitor, it may bind to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin .

Biochemical Pathways

The compound is likely involved in the melanin biosynthesis pathway due to its potential inhibitory effect on tyrosinase . By inhibiting tyrosinase, it could reduce the production of melanin, affecting pigmentation.

Result of Action

The molecular and cellular effects of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde’s action would likely be a reduction in melanin production due to the inhibition of tyrosinase . This could result in changes to pigmentation.

Eigenschaften

IUPAC Name |

2-hydroxy-4-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(5-10)8(11)4-9(6)12-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJCMVYESVILGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84422-52-6 | |

| Record name | 2-hydroxy-4-methoxy-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2794401.png)

![1-Imidazol-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2794411.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)

![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2794416.png)

![2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2794421.png)